(2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-16(24-12(2)18-11)17(23)21-8-14(9-21)22-10-15(19-20-22)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUJUKKQWUMOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been found to inhibit tubulin polymerization. Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death.
Biochemical Pathways
Similar compounds have been found to affect the cell cycle, specifically causing cell cycle arrest at the sub-g1 and g2/m phase. The cell cycle is a series of events that take place in a cell leading to its division and duplication. Disruption of the cell cycle can lead to cell death.
Result of Action
Similar compounds have been found to display cytotoxic activity against various cancer cell lines. Cytotoxicity is the quality of being toxic to cells. Compounds that are cytotoxic can kill cells, inhibit their proliferation, or disrupt their function.
Biological Activity
The compound (2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has garnered attention in recent pharmacological studies due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and triazole moieties. The structural framework allows for various modifications that can enhance its biological efficacy. The thiazole ring is known for its role in numerous bioactive compounds, contributing to the compound's pharmacological potential.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and triazole units. For instance, similar thiazole derivatives have shown significant inhibition of cancer cell proliferation through various mechanisms:
- Inhibition of CDK9-mediated RNA Polymerase II Transcription : This mechanism reduces the expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HeLa | 0.0692 |
| Thiazole Derivative B | MCF-7 | 0.0585 |
2. Antimicrobial Activity
Compounds with thiazole and triazole structures have demonstrated antimicrobial properties against a range of pathogens. The incorporation of phenyl groups into the triazole structure enhances these effects.
3. Anticonvulsant Activity
Research indicates that thiazole-based compounds exhibit anticonvulsant activity in various models. For example, certain derivatives have shown effective doses lower than standard medications like ethosuximide .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : By inhibiting specific kinases involved in cell cycle progression.
- Induction of Apoptosis : Through modulation of apoptotic pathways and reduction of anti-apoptotic protein levels.
Case Studies
Several case studies have been published that focus on the biological effects of similar compounds:
- Study on Thiazolidin Derivatives : These compounds were evaluated for their anticancer activity against various cell lines, demonstrating significant cytotoxic effects through apoptosis induction .
- Triazole Derivatives in Antimicrobial Studies : A series of triazole derivatives were tested against bacterial strains, showing promising results in inhibiting growth .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including those similar to the compound , exhibit significant antimicrobial activities. The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes, making it a valuable scaffold for developing new antibiotics. Studies have shown that compounds containing thiazole rings can effectively combat various bacterial strains, including resistant ones .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds with similar structures to (2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have demonstrated efficacy in animal models for epilepsy and other seizure disorders. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity .
Anticancer Potential
The compound's structural components suggest potential anticancer applications. Thiazoles and triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with thiazole rings have shown promise against different cancer cell lines in vitro, indicating their potential as leads in cancer drug development .
General Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Thiazole Ring : Starting from appropriate precursors such as 2-amino-thiophenols and α-halo ketones.
- Triazole Formation : Utilizing click chemistry methods to form the triazole ring through azide–alkyne cycloadditions.
- Final Coupling : The final product is obtained by coupling the thiazole and triazole intermediates with an azetidine derivative under suitable reaction conditions.
Case Study: Synthesis of Related Compounds
A notable study synthesized a series of thiazole derivatives and evaluated their biological activities. The authors utilized a combination of microwave-assisted synthesis and traditional heating methods to optimize yields and reaction times . The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures.
Drug Development
The unique combination of thiazole and triazole functionalities in this compound positions it as a candidate for drug development targeting infectious diseases and neurological disorders. Its ability to modulate biological pathways makes it a promising lead compound for further optimization.
Future Research Directions
Ongoing research is necessary to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:
- In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential.
- Mechanistic Studies : Investigating the specific biological pathways affected by the compound.
- Safety Profiles : Conducting toxicity studies to ensure safety for potential clinical use.
Chemical Reactions Analysis
Triazole-Azetidine Core Formation
The 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine moiety is synthesized via click chemistry (azide-alkyne cycloaddition) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) .
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Example Protocol :
A mixture of 3-azidoazetidine and 4-phenylacetylene undergoes Cu(I)-catalyzed cycloaddition to form the triazole ring. For aryl-substituted triazoles, palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable coupling with boronic acids or stannanes .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Triazole ring formation | CuSO₄, sodium ascorbate, DMF/H₂O, 25°C, 12 h | 85–92% | |
| Azetidine functionalization | BOP reagent, triethylamine, CH₂Cl₂, 0°C → RT | 78% |
Thiazole Methanone Linkage
The (2,4-dimethylthiazol-5-yl)methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution at the azetidine nitrogen .
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Example Protocol :
Reaction of 3-(4-phenyltriazol-1-yl)azetidine with 2,4-dimethylthiazole-5-carbonyl chloride in dichloromethane, catalyzed by BOP reagent .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Acylation | BOP, Et₃N, CH₂Cl₂, 0°C → RT | 72% |
Azetidine Ring Modifications
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N-Alkylation : Reacts with alkyl halides (e.g., bromoethylamine) in DMF under basic conditions .
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Oxidation : Susceptible to oxidation at the azetidine N-center using mCPBA, forming N-oxide derivatives.
Triazole Substitutions
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Electrophilic Aromatic Substitution : Bromination at the triazole’s phenyl group using Br₂/CH₂Cl₂ .
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Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₃PO₄, DMF, 110°C) .
Stability and Degradation
The compound exhibits moderate stability in aqueous solutions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Degradation pathways include:
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Azetidine Ring Opening : Hydrolysis to form β-amino ketones.
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Triazole Oxidation : Formation of triazole N-oxides in the presence of H₂O₂.
Biological Interaction Pathways
While direct biological data for this compound is limited, analogous structures (e.g., EvitaChem EVT-2872962) exhibit:
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1 : Refluxing precursors (e.g., substituted benzaldehydes) in absolute ethanol with glacial acetic acid as a catalyst for 4–6 hours under reduced pressure yields intermediates. Purification involves solvent evaporation and recrystallization .
- Route 2 : Use of triethylamine in ethanol for 6 hours at room temperature facilitates cyclization reactions, with subsequent crystallization from dimethylformamide (DMF) .
- Key Variables : Solvent polarity (ethanol vs. DMF) and catalyst type (acetic acid vs. triethylamine) significantly impact reaction efficiency. Ethanol favors faster reflux, while DMF improves solubility for complex intermediates.
| Condition | Yield Range | Reference |
|---|---|---|
| Ethanol, 4–6 h | 60–75% | |
| DMF, room temp | 45–65% |
Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Resolves azetidine and triazole ring proton environments. For example, azetidine CH2 protons appear as distinct triplets (δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and triazole C=N vibrations near 1550 cm⁻¹ .
- Elemental Analysis : Validates stoichiometry (e.g., C: 58.2%, H: 4.8%, N: 20.1% experimental vs. calculated) .
Q. How is biological activity assessed in vitro, and what controls are essential?
Methodological Answer:
- MTT Assay : Use human cancer cell lines (e.g., HeLa or MCF-7) with 24–48 h incubation. Normalize activity against positive controls (e.g., doxorubicin) and solvent blanks (DMSO < 0.1%) .
- Dose-Response Curves : IC50 values are calculated using non-linear regression (e.g., GraphPad Prism). Ensure triplicate runs to minimize variability.
Advanced Research Questions
Q. How can researchers resolve spectral contradictions (e.g., tautomerism in NMR)?
Methodological Answer:
Q. What computational methods predict binding mechanisms and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase domains). The triazole moiety shows π-π stacking with Phe residues in docking poses .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential maps, highlighting nucleophilic attack sites on the thiazole ring .
Q. How to design structure-activity relationship (SAR) studies for substituent effects?
Methodological Answer:
- Analog Synthesis : Replace phenyl groups with electron-withdrawing (NO2) or donating (OCH3) substituents. For example, 4-fluorophenyl analogs increase logP by 0.3 units .
- Pharmacophore Mapping : Overlay analogs using Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., triazole N2) .
Q. What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life < 30 min suggests rapid clearance .
- Formulation Optimization : Use PEGylated liposomes to enhance bioavailability. For example, encapsulation efficiency > 85% reduces hepatic first-pass metabolism .
Q. Which crystallization conditions yield high-quality X-ray diffraction crystals?
Methodological Answer:
- Solvent Systems : Slow evaporation from DMF/EtOH (1:1) at 4°C produces monoclinic crystals (space group P21/c) suitable for X-ray analysis .
- Cryoprotection : Soak crystals in 20% glycerol before flash-freezing to prevent ice formation during data collection .
Data Contradiction and Validation
Q. How to address solubility challenges in pharmacological assays?
Methodological Answer:
Q. What metabolomics approaches predict metabolic stability?
Methodological Answer:
- LC-HRMS : Track phase I metabolites (e.g., hydroxylation at C5 of thiazole) using human hepatocytes. Data-dependent acquisition (DDA) identifies major fragmentation pathways .
- In Silico Tools : Use SwissADME to predict CYP3A4/2D6 interactions. High topological polar surface area (>80 Ų) correlates with poor blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
